molecular formula C24H24N4O3S B2963502 3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-[4-(propan-2-yl)phenyl]pyridazine CAS No. 1114915-45-5

3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-[4-(propan-2-yl)phenyl]pyridazine

Cat. No. B2963502
CAS RN: 1114915-45-5
M. Wt: 448.54
InChI Key: YNJCLSBRPJDHOH-UHFFFAOYSA-N
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Description

3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-[4-(propan-2-yl)phenyl]pyridazine is a useful research compound. Its molecular formula is C24H24N4O3S and its molecular weight is 448.54. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Research has demonstrated the potential of certain heterocyclic compounds, including those related to pyridazine derivatives, in serving as antibacterial agents. For instance, the synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety indicated high activities in some compounds, highlighting their potential in this domain (Azab, Youssef, & El-Bordany, 2013). Additionally, the antibacterial properties of various synthesized heterocyclic compounds, including pyrazole and oxazole derivatives, have been explored, revealing their potential application in combating bacterial infections (Zohdi, Osman, & Abdelhamid, 1997).

Antimicrobial Activity

The synthesis of pyridazine derivatives and their antimicrobial activity have been a subject of study, as seen in the work on pyridazino[3′, 4′:3, 4]pyrazolo[5, 1-c]-1,2,4-triazines. These compounds exhibited notable antimicrobial properties, which could be beneficial in medical research and applications (El-Mariah, Hosny, & Deeb, 2006).

Pharmacological Evaluation

Pharmacological evaluation and molecular docking studies of compounds similar to the queried chemical have been conducted, with a focus on their antibacterial potential and enzymatic inhibition capabilities. Such studies are crucial in determining the therapeutic potential of these compounds (Siddiqui et al., 2014).

Anti-inflammatory and Analgesic Activities

Research into novel pyrazole, isoxazole, and benzofuran derivatives, which share structural similarities with the queried chemical, has revealed their significant anti-inflammatory, analgesic, and anticonvulsant activities. This opens up possibilities for their use in developing new treatments for these conditions (El-Sawy et al., 2014).

Anti-tubercular Activity

Investigations into the anti-tubercular activity of condensed oxadiazole and pyrazine derivatives, which are structurally related to the queried chemical, have shown promising results. This suggests their potential application in the treatment of tuberculosis (El-Azab et al., 2018).

Cancer Research and Toxicity Assessment

Computational and pharmacological evaluations of heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives, including toxicity assessment and tumor inhibition studies, highlight their relevance in cancer research and drug development (Faheem, 2018).

properties

IUPAC Name

3-(3,5-dimethoxyphenyl)-5-[[6-(4-propan-2-ylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S/c1-15(2)16-5-7-17(8-6-16)21-9-10-23(27-26-21)32-14-22-25-24(28-31-22)18-11-19(29-3)13-20(12-18)30-4/h5-13,15H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJCLSBRPJDHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-[4-(propan-2-yl)phenyl]pyridazine

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